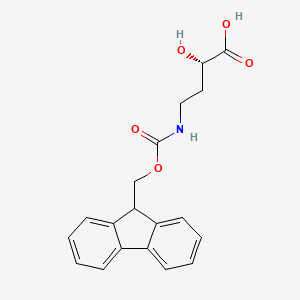

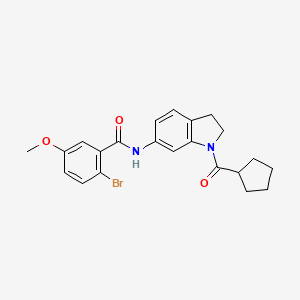

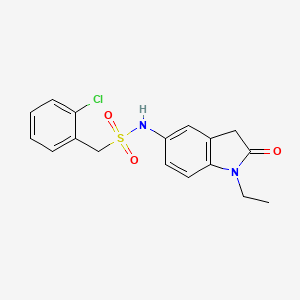

![molecular formula C7H7BrN2S B3001500 5-溴-2,6-二甲基咪唑并[2,1-b][1,3]噻唑 CAS No. 2551117-59-8](/img/structure/B3001500.png)

5-溴-2,6-二甲基咪唑并[2,1-b][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is a derivative of imidazo[2,1-b]thiazole, which is a fused heterocyclic system containing a bridgehead nitrogen atom. These types of compounds are significant in medicinal chemistry due to their pharmacological properties and are often used in the treatment of various diseases .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives involves the reaction of appropriate precursors such as amino-thiadiazole with phenacyl bromide to yield trisubstituted derivatives. In the case of 5-bromo derivatives, the bromination process is typically regioselective, occurring preferentially at the 5-position of the imidazo[2,1-b]thiazole ring system . The synthesis can also involve the use of α-bromodiketones, which react with imidazolidine-2-thione to form 5,6-dihydroimidazo[2,1-b]thiazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-bromo imidazo[2,1-b]thiazole derivatives has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectroscopy. The crystal structure analysis reveals the presence of intermolecular interactions such as Br...N, S...O, and Br...Br contacts, which contribute to the stability of the solid-state structure. The conformation of the molecule and the dihedral angles between the rings and the imidazo[2,1-b]thiazole mean plane have been studied, providing insights into the molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazoles includes electrophilic substitution reactions, where bromination is a common transformation. The presence of substituents can influence the reactivity and selectivity of these reactions. For instance, a 3-methyl group can increase the rate of deuteriation, and different substituents can lead to variations in the rate constants for these processes. The formation of 5-trifluoroacetyl compounds and 5-thiocyanates from imidazo[2,1-b]thiazoles has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure and substituents. The introduction of bromine and other substituents can affect properties such as solubility, melting point, and stability. The electrophilic nature of the bromine atom in these compounds makes them susceptible to further chemical transformations, which can be exploited in the synthesis of more complex molecules .

科学研究应用

溴化特异性

已经研究了 6-(2'-呋喃基)咪唑并[2,1-b]噻唑及其衍生物(包括具有 2,6-二甲基取代基的衍生物)的溴化。这些化合物,包括 5-溴衍生物,根据存在的取代基和反应条件显示出不同的结构和反应性。这项研究突出了这些化合物的细微化学行为 (Saldabol, Zeligman, Popelis, & Giller, 1975).

潜在的抗癌应用

几项研究调查了咪唑并[2,1-b][1,3]噻唑衍生物的抗癌潜力。例如,由 γ-溴二酮合成的衍生物已显示出对肾癌细胞的中等疗效,对其他类型癌症的影响各不相同。类似地,已经评估了新型 2,6-二甲基咪唑并[2,1-b][1,3,4]噻二唑-5-甲酰肼对一系列人肿瘤细胞系的细胞毒性,一些化合物对卵巢癌细胞系表现出显着的活性 (Potikha & Brovarets, 2020); (Terzioğlu & Gürsoy, 2003).

除草剂应用

咪唑并[2,1-b]噻唑结构也已被探索用于除草剂特性。某些衍生物显示出中等的后出苗除草活性,表明在农业科学中具有潜在应用 (Andreani et al., 1996).

抗菌和抗炎活性

咪唑并[2,1-b]噻唑因其抗菌和抗炎特性而被研究。一些新合成的衍生物在这些领域显示出有希望的结果,表明具有治疗应用的潜力 (Shetty, Khazi, & Ahn, 2010).

安全和危害

The safety information for 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to undergo various reactions such as donor-acceptor , intramolecular nucleophilic substitution , and others . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s reactions such as donor-acceptor , intramolecular nucleophilic substitution , and others could potentially be influenced by environmental factors.

属性

IUPAC Name |

5-bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c1-4-3-10-6(8)5(2)9-7(10)11-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFQLWPRRIBZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2S1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

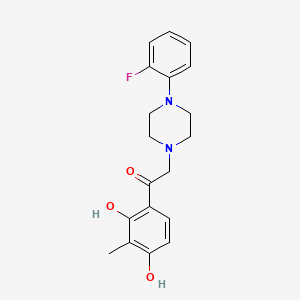

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

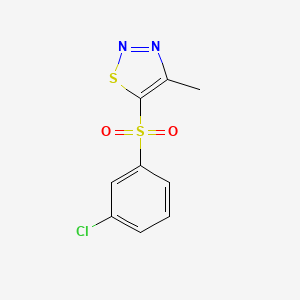

![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)

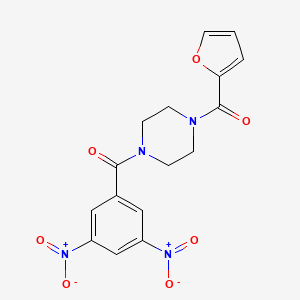

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)